Nemalite

Vue d'ensemble

Description

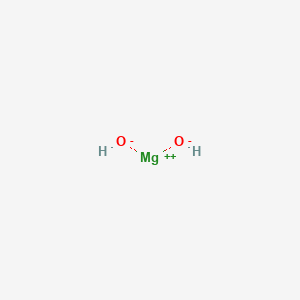

Magnesium hydroxide is an inorganic compound with the chemical formula Mg(OH)₂This compound is characterized by its low solubility in water and is widely used as an antacid and laxative .

Mécanisme D'action

Target of Action

Magnesium hydroxide, also known as Nemalite or Magnesiamaito, primarily targets the stomach and intestines . It is used as an antacid to neutralize stomach acid and as a laxative to relieve occasional constipation .

Mode of Action

Magnesium hydroxide works by two primary mechanisms:

- Antacid : It reacts with hydrochloric acid in the stomach to form magnesium chloride and water, neutralizing the acid and relieving symptoms of heartburn and indigestion .

- Laxative : It causes water to be retained with the stool, increasing the number of bowel movements and softening the stool for easier passage .

Pharmacokinetics

The absorption of magnesium hydroxide is up to 30% when taken orally . The absorbed magnesium ions are excreted in the urine, while the unabsorbed drug is excreted in the feces . A study found that the bioavailability of magnesium hydroxide was 15%, with a half-life of 8.3 hours .

Result of Action

The action of magnesium hydroxide results in:

- Relief from Acid Indigestion : By neutralizing stomach acid, it provides temporary relief from heartburn, upset stomach, sour stomach, or acid indigestion .

- Relief from Constipation : It promotes bowel movements for 30 minutes and up to 6 hours, providing relief from occasional constipation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium hydroxide. For instance, the method of obtaining magnesium hydroxide can impact its environmental footprint . Additionally, the presence of other nutrients can affect the absorption of magnesium .

Applications De Recherche Scientifique

Magnesium hydroxide has a wide range of applications in various fields:

Chemistry: Used as a precursor for magnesium oxide, a catalyst in various reactions, and a flame retardant.

Biology and Medicine: Commonly used as an antacid and laxative. .

Industry: Employed in wastewater treatment, paper conservation, and as a component in ethanol chemical sensors.

Analyse Biochimique

Biochemical Properties

Magnesium hydroxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an antacid, magnesium hydroxide neutralizes gastric acid by reacting with hydrochloric acid in the stomach to form magnesium chloride and water . It is practically insoluble in water and does not have any effect until it reacts with the hydrochloric acid in the stomach .

Cellular Effects

The effects of magnesium hydroxide on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of its use as an antacid, magnesium hydroxide can help to neutralize excess stomach acid, thereby reducing the symptoms of conditions like heartburn and acid indigestion .

Molecular Mechanism

The molecular mechanism of action of magnesium hydroxide involves its reaction with hydrochloric acid in the stomach. This reaction forms magnesium chloride and water, helping to neutralize stomach acid and alleviate symptoms of acid indigestion .

Temporal Effects in Laboratory Settings

The effects of magnesium hydroxide can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is essential. For instance, magnesium hydroxide has been found to have high thermal stability, making it an invaluable resource in many industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium hydroxide can be synthesized through several methods:

- Magnesium metal reacts with water vapor to form magnesium hydroxide and hydrogen gas:

Reaction with Water: Mg+2H2O→Mg(OH)2+H2

When a solution of magnesium salts (e.g., magnesium chloride) is treated with alkaline water, magnesium hydroxide precipitates:Precipitation from Magnesium Salts: Mg2++2OH−→Mg(OH)2

Industrial Production Methods: On an industrial scale, magnesium hydroxide is produced by treating seawater with lime (calcium hydroxide). The reaction is as follows:

Mg2++Ca(OH)2→Mg(OH)2+Ca2+

Approximately one ton of magnesium hydroxide can be obtained from 600 cubic meters of seawater .

Types of Reactions:

- Magnesium hydroxide reacts with acids to form magnesium salts and water. For example, with hydrochloric acid:

Neutralization: Mg(OH)2+2HCl→MgCl2+2H2O

Upon heating, magnesium hydroxide decomposes to form magnesium oxide and water:Decomposition: Mg(OH)2→MgO+H2O

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Magnesium Salts: Such as magnesium chloride.

Magnesium Oxide: Formed upon decomposition.

Comparaison Avec Des Composés Similaires

Magnesium hydroxide can be compared with other magnesium compounds such as:

Magnesium Oxide (MgO): Similar in that it can be formed from magnesium hydroxide through decomposition. magnesium oxide is more commonly used as a refractory material and in agriculture.

Magnesium Carbonate (MgCO₃): Used as a drying agent and in the production of magnesium oxide.

Magnesium Sulfate (MgSO₄):

Magnesium hydroxide is unique due to its dual role as both an antacid and a laxative, as well as its applications in flame retardancy and wastewater treatment.

Activité Biologique

Overview of Nemalite

This compound, a fibrous variant of the mineral brucite (magnesium hydroxide, Mg(OH)₂), exhibits unique biological activities due to its structural properties and chemical composition. While primarily recognized for its applications in industry and medicine, recent studies have highlighted its significant biological effects, particularly in gastrointestinal health and cellular interactions.

Antacid Properties : this compound acts as an effective antacid by neutralizing excess stomach acid. It reacts with hydrochloric acid in the stomach to form magnesium chloride and water, thereby alleviating symptoms associated with heartburn and acid indigestion. This reaction is crucial for maintaining acid-base homeostasis in the gastrointestinal tract.

Laxative Effects : The compound also functions as a laxative by retaining water in the intestines. This osmoregulatory action increases bowel movements and softens stool, promoting easier passage and providing relief from constipation.

Pharmacokinetics

The pharmacokinetics of this compound involves local action within the gastrointestinal tract, where it is not significantly absorbed into systemic circulation. Its primary modes of action include:

- Absorption : Minimal absorption; acts locally.

- Distribution : Primarily localized to the gastrointestinal tract.

- Metabolism : Not metabolized but participates in acid-base reactions.

- Excretion : Excreted through feces after exerting its effects.

This compound plays a role in several biochemical pathways:

- Energy Metabolism : Acts as a cofactor in various enzymatic reactions.

- Cellular Effects : Influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Osmoregulation : Affects osmotic balance within intestinal cells, facilitating water retention and bowel movement.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, particularly focusing on its therapeutic potential:

- Gastrointestinal Health Study : A clinical trial demonstrated that patients taking magnesium hydroxide (this compound) experienced significant reductions in symptoms of gastroesophageal reflux disease (GERD) compared to placebo groups. The study highlighted improvements in patient-reported outcomes related to heartburn severity and frequency.

- Cellular Interaction Research : In vitro studies indicated that this compound exhibits low cytotoxicity, making it suitable for various biological applications. It was found to enhance cell viability in human epithelial cells exposed to acidic conditions, suggesting protective effects against gastric injury .

- Toxicological Assessment : Research on inhaled minerals has shown that while some minerals can be fibrogenic or carcinogenic, this compound's fibrous structure does not exhibit these harmful properties under typical exposure scenarios. This positions it as a safer alternative in industrial applications where inhalation exposure is a concern .

Comparative Analysis of Biological Activities

| Property | This compound (Mg(OH)₂) | Other Antacids (e.g., Calcium Carbonate) |

|---|---|---|

| Mechanism of Action | Neutralizes stomach acid; laxative effect | Neutralizes stomach acid; may cause constipation |

| Absorption | Minimal | Varies; some are absorbed systemically |

| Cytotoxicity | Low | Varies; some can be cytotoxic |

| Gastrointestinal Effects | Alleviates GERD symptoms; promotes bowel movement | Alleviates GERD symptoms; may cause bloating |

Propriétés

IUPAC Name |

magnesium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHJTEIRLNZDEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(OH)2, H2MgO2 | |

| Record name | magnesium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049662 | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.320 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.36 g/mL | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The suspension of magnesium hydroxide is ingested and enters the stomach. According to the amount ingested, the magnesium hydroxide will either act as an antacid or a laxative. Through the ingestion of 0.5-1.5 grams (in adults) the magnesium hydroxide will act by simple acid neutralization in the stomach. The hydroxide ions from the magnesium hydroxide suspension will combine with the acidic H+ ions of the hydrochloric acid made by the stomachs parietal cells. This neutralization reaction will result in the formation of magnesium chloride and water. Through the ingestion of 2-5 grams (in adults) the magnesium hydroxide acts as a laxative in the colon. The majority of the suspension is not absorbed in the intestinal tract and will create an osmotic effect to draw water into the gut from surrounding tissues. With this increase of water in the intestines, the feces will soften and the intraluminal volume of the feces will increase. These effects still stimulate intestinal motility and induce the urge to defecate. Magnesium hydroxide will also release cholecystokinin (CKK) in the intestines which will accumulate water and electrolytes in the lumen and furthermore increase intestinal motility., COMPD IS PRACTICALLY INSOL, & SOLUTION IS NOT EFFECTED UNTIL HYDROXIDE REACTS WITH HYDROCHLORIC ACID TO FORM MAGNESIUM CHLORIDE. ...MG(OH)2 INCREASES LOWER-ESOPHAGEAL SPHINCTER PRESSURE & ACID SECRETION IN HEIDENHAIN POUCHES., Laxatives containing magnesium cations or phosphate anions are commonly called saline laxatives. Their cathartic action is believed to result from osmotically mediated water retention, which then stimulates peristalsis. However, other mechanisms may contribute to their effects, including the production of inflammatory mediators. It also has been suggested that magnesium containing laxatives stimulate the release of cholecystolkinin, which leads to intraluminal fluid and electrolyte accumulation as well as to increased intestinal motility. /Saline laxatives, including magnesium hydroxide/ | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous powder, White, hexagonal crystals, Granules | |

CAS No. |

1317-43-7, 1309-42-8 | |

| Record name | Brucite (Mg(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBZ3QY004S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

350 °C (decomposes) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Magnesium hydroxide has the chemical formula Mg(OH)2 and a molecular weight of 58.32 g/mol.

A: Magnesium hydroxide typically exhibits a hexagonal lamellar structure. []

A: While the provided papers don't delve deep into spectroscopic data, Fourier transform infrared spectroscopy (FT-IR) analysis can be used to identify characteristic peaks associated with Mg-O vibrations and hydroxyl groups in magnesium hydroxide. []

A: Particle size significantly influences the performance of magnesium hydroxide. For example, smaller particles (nano-sized or ultrafine) are desirable for flame retardant applications due to their higher surface area, leading to improved flame retardancy and mechanical properties in polymer composites. [, , , , ]

A: Magnesium hydroxide acts as a flame retardant by decomposing endothermically at elevated temperatures, releasing water vapor that dilutes flammable gases and forms a protective char layer on the material surface. [, , , , ]

A: Yes, surface modifications using coupling agents like stearic acid or silanes can enhance the compatibility of magnesium hydroxide with polymers, improving its dispersion and ultimately enhancing the flame retardant properties of the composite material. [, , , ]

A: Magnesium hydroxide is a non-toxic, environmentally friendly, and relatively inexpensive flame retardant compared to halogenated alternatives. It also acts as a smoke suppressant, further increasing its appeal for fire safety applications. [, , , ]

A: Magnesium hydroxide can interact with polymers through physical blending or chemical bonding, depending on the surface treatment employed. For instance, using a coupling agent like mono-alkoxy pyrophophato can enhance the interfacial adhesion between magnesium hydroxide and HDPE, improving the composite's mechanical properties. []

A: High loading levels of magnesium hydroxide, required for optimal flame retardancy, can negatively impact the mechanical properties of the composite material, leading to reduced tensile strength and impact resistance. []

A: Magnesium hydroxide is used for neutralizing acidic wastewater, precipitating heavy metals, and aiding in biological treatment processes. [, , ]

A: Magnesium hydroxide offers a higher neutralization capacity and buffering intensity compared to commonly used alternatives like caustic soda and lime. Its relatively low solubility and controlled dissolution kinetics allow for better process control. []

A: Magnesium hydroxide facilitates the removal of nitrogen and phosphorus from wastewater through complexation and precipitation, forming compounds like magnesium ammonium phosphate (struvite). []

A: Magnesium hydroxide can provide alkalinity and supplemental magnesium, a nutrient essential for microbial growth, enhancing the efficiency of both aerobic and anaerobic biological treatment systems. [, ]

ANone: Magnesium hydroxide can be prepared through various methods, including:

* **Precipitation:** Reacting a magnesium salt solution (e.g., magnesium chloride, magnesium sulfate) with a base (e.g., sodium hydroxide, ammonia). [, , , , , , , ]* **Hydrothermal synthesis:** Using elevated temperatures and pressures to control particle morphology and size. []* **Recovery from industrial byproducts:** Utilizing byproducts from processes like flue gas desulfurization (FGD) systems or salt production. [, , , , ]A: Recovering magnesium hydroxide from industrial byproducts promotes resource efficiency, reduces waste generation, and provides a sustainable alternative to conventional production methods. [, , , , ]

A: While generally considered environmentally benign, the production and use of magnesium hydroxide may generate wastewater streams containing residual reagents or heavy metals that require proper treatment and disposal. []

ANone: Besides flame retardants and wastewater treatment, magnesium hydroxide finds applications in various fields, including:

* **Adhesives:** Enhancing flame retardant properties and acting as a reinforcing filler. []* **Cement and construction materials:** Improving carbonation resistance and enhancing mechanical properties. []* **Pharmaceuticals:** Used as an antacid and laxative. [, , ]ANone: Research on magnesium hydroxide continues to explore:

* **Synthesis of novel morphologies and nanostructures:** To further enhance its properties and explore new applications. [, , , ]* **Surface modification strategies:** To improve compatibility and performance in various applications, such as polymer composites and drug delivery systems. [, , ]* **Sustainable production methods:** To minimize environmental impact and enhance resource efficiency. [, , ]* **Understanding its role in biological systems:** To optimize its use in applications like wastewater treatment and biomaterials. [, , ]Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.